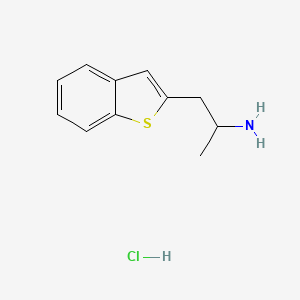
1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride is a chemical compound with the molecular formula C11H14ClNS. It is a hydrochloride salt form of 1-(1-Benzothiophen-2-yl)propan-2-amine, which is known for its applications in various scientific research fields. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, attached to a propan-2-amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride typically involves the following steps:
Formation of Benzothiophene: The benzothiophene ring can be synthesized through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Alkylation: The benzothiophene is then alkylated with 2-bromo-1-phenylpropane under basic conditions to form 1-(1-Benzothiophen-2-yl)propan-2-amine.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yields.
Purification: Employing techniques like recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Lithium aluminum hydride for reduction.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation.
Dihydrobenzothiophene: Formed from reduction.
Substituted Amines: Formed from nucleophilic substitution.
Applications De Recherche Scientifique
1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.
Pathways: It can modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(1-Benzothiophen-2-yl)propan-2-aminehydrochloride can be compared with other similar compounds, such as:
1-(1-Benzothiophen-2-yl)ethanamine: Differing by the length of the alkyl chain.
1-(1-Benzothiophen-2-yl)butan-2-amine: Differing by the position of the amine group.
1-(1-Benzothiophen-2-yl)propan-2-ol: Differing by the functional group attached to the propyl chain.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14ClNS |
|---|---|
Poids moléculaire |
227.75 g/mol |
Nom IUPAC |
1-(1-benzothiophen-2-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H13NS.ClH/c1-8(12)6-10-7-9-4-2-3-5-11(9)13-10;/h2-5,7-8H,6,12H2,1H3;1H |
Clé InChI |
FUJMDSKMRLKXLU-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC2=CC=CC=C2S1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


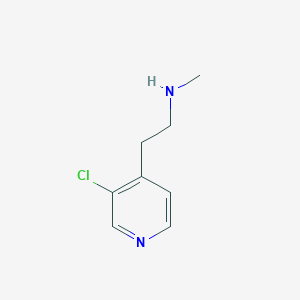

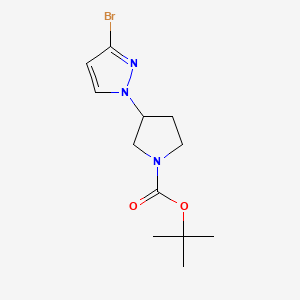
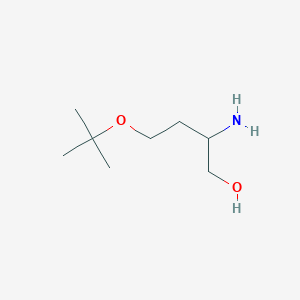
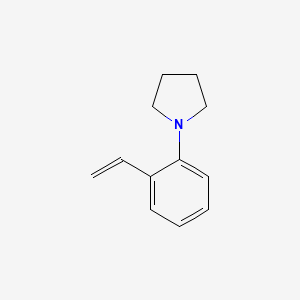
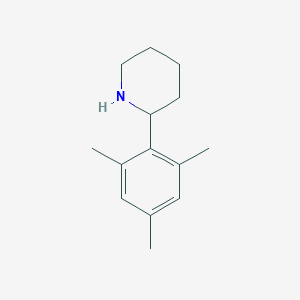
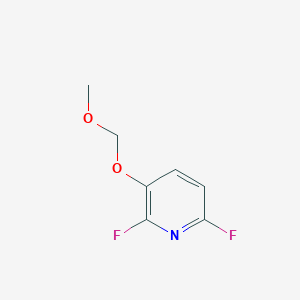
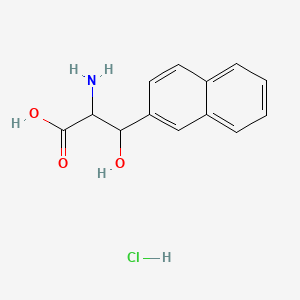


![[1,1'-Bi(cyclohexan)]-1-amine](/img/structure/B13591230.png)
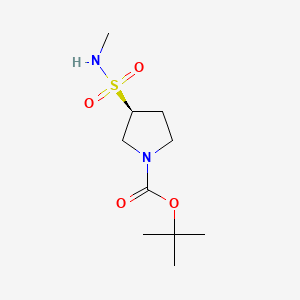
![2-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13591237.png)

